2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
Overview
Description
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C11H11NO4. It is a derivative of isoindole-1,3-dione, commonly known as phthalimide. This compound is characterized by the presence of a dihydroxypropyl group attached to the isoindole-1,3-dione core. Isoindole-1,3-dione derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 2-(2,3-Dihydroxypropyl)isoindole-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, regulating mood, reward, and motor control .
Mode of Action
2-(2,3-Dihydroxypropyl)isoindole-1,3-dione interacts with its targets by acting as a ligand for the dopamine receptors . It binds to the allosteric binding site of these receptors, leading to changes in their activity .
Biochemical Pathways
The compound’s interaction with the dopamine receptors affects the dopaminergic pathways in the brain . This can lead to downstream effects such as modulation of mood, reward, and motor control .
Result of Action
Biochemical Analysis
Biochemical Properties
Isoindoline-1,3-dione derivatives, a family to which this compound belongs, have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents
Cellular Effects
Isoindoline-1,3-dione derivatives have been found to have a wide array of biological activity, including the inhibition of β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Molecular Mechanism
Isoindoline-1,3-dione derivatives have been found to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydroxypropyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method is the reaction of phthalic anhydride with 2,3-dihydroxypropylamine under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF). The reaction mixture is then purified using techniques like preparative thin-layer chromatography (TLC) on silica gel with a mixture of petroleum ether and ethyl acetate .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often involves green chemistry principles to minimize environmental impact. Solventless reactions and the use of recyclable catalysts are common approaches. For example, the synthesis of isoindoline-1,3-dione derivatives under solventless conditions has been reported, where simple heating and relatively quick reactions are employed .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindole-1,3-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
2-(3-Chloropropyl)isoindole-1,3-dione: This compound has a chloropropyl group instead of a dihydroxypropyl group, which affects its reactivity and biological activity.
2-(2-Hydroxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione: This compound has a hydroxyethyl group, which also influences its chemical properties and applications.
The uniqueness of 2-(2,3-dihydroxypropyl)isoindole-1,3-dione lies in its dihydroxypropyl group, which imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2,3-dihydroxypropyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-6-7(14)5-12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,7,13-14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUVCKWUQHAMTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524215 | |
Record name | 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40524215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62457-35-6 | |
Record name | 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40524215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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